molecular formula C18H14N2O6 B7701423 (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate

(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate

Cat. No. B7701423
M. Wt: 354.3 g/mol
InChI Key: NEZQMEUOQZERLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate, also known as HMN-176, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been found to have low toxicity in normal cells and tissues. It has also been shown to have anti-angiogenic properties, inhibiting the formation of blood vessels that supply nutrients to tumors. Additionally, this compound has been found to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel and doxorubicin.

Advantages and Limitations for Lab Experiments

One advantage of using (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate in lab experiments is its specificity for cancer cells, making it a promising candidate for targeted therapy. However, one limitation is the need for further studies to determine its efficacy and safety in vivo.

Future Directions

Future research on (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate can focus on its potential use in combination therapy with other anti-cancer drugs. Additionally, studies can investigate its effectiveness in treating different types of cancer and its potential use in other diseases, such as Alzheimer's and Parkinson's. Further optimization of the synthesis method can also lead to the development of more efficient and cost-effective production of this compound.
In conclusion, this compound has shown promising anti-cancer properties through its inhibition of tubulin polymerization. Its low toxicity and specificity for cancer cells make it a potential candidate for targeted therapy. Further research can explore its potential use in combination therapy and other diseases.

Synthesis Methods

The synthesis of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate involves the reaction of 2-hydroxy-6-methoxyquinoline with 3-nitrobenzoyl chloride in the presence of a base. The product is then purified through column chromatography to obtain a pure compound. The synthesis method has been optimized for high yield and purity.

Scientific Research Applications

(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-25-15-5-6-16-12(9-15)7-13(17(21)19-16)10-26-18(22)11-3-2-4-14(8-11)20(23)24/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZQMEUOQZERLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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